1,3,5-Triazino[1,2-a]benzimidazol-2-amine
Overview
Description
1,3,5-Triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential biological activities. This compound is characterized by a fused triazine and benzimidazole ring system, which imparts distinct chemical and biological properties. It has been studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction that is vital for cells to create nucleotides that are essential for DNA replication .
Mode of Action
This compound interacts with DHFR and inhibits its activity . The compound’s interaction with the enzyme prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and DNA replication .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is responsible for the synthesis of nucleotides. This disruption leads to a decrease in the production of nucleotides, which are essential for DNA replication. As a result, cell growth and division are hindered .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the production of nucleotides, disrupting DNA replication . This disruption can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors
Biochemical Analysis
Biochemical Properties
1,3,5-Triazino[1,2-a]benzimidazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, thereby affecting DNA synthesis and cell division . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their activity and leading to various biological effects .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit cell proliferation by interfering with DNA synthesis . This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the inhibition of DHFR by this compound can lead to a decrease in the availability of nucleotides, which in turn affects the replication and repair of DNA . This can result in cell cycle arrest and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit snugly into the enzyme’s active site . Additionally, this compound may interact with other biomolecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that the compound remains stable in dimethyl sulfoxide (DMSO) solutions, with the 3,4-dihydro form predominating . Long-term exposure to this compound can lead to sustained inhibition of DHFR, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to rapidly dividing cells such as those in the gastrointestinal tract and bone marrow . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of this essential cofactor . This disruption can affect various metabolic processes, including the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via specific transporters, allowing it to reach its target enzyme, DHFR . Additionally, binding proteins may sequester the compound, modulating its availability and activity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enhance its ability to inhibit DHFR and affect DNA synthesis . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazino[1,2-a]benzimidazol-2-amine can be synthesized via the cyclization of 2-benzimidazolylguanidine with various reactants. One common method involves the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, resulting in the formation of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine . Another method involves boiling 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst, leading to the formation of 4,4-dimethyl-3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Cyclization: The formation of the triazino[1,2-a]benzimidazole ring system through cyclization reactions.
Reduction: The reduction of the triazine ring to form dihydro analogs.
Common Reagents and Conditions
Cyclization: Formaldehyde in dioxane or acetone with piperidine as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used to introduce substituents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products
Cyclization: 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine.
Substitution: 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines.
Reduction: Dihydro analogs of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,3,5-Triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:
4,4-dimethyl-3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits DHFR but has different substituents that may affect its potency and selectivity.
4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines: These compounds have various substituents at the 4-position, which can influence their biological activity and chemical properties.
The uniqueness of this compound lies in its specific structural configuration and its ability to inhibit DHFR, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-5H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQUSPHPOKKVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327727 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61678-05-5 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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